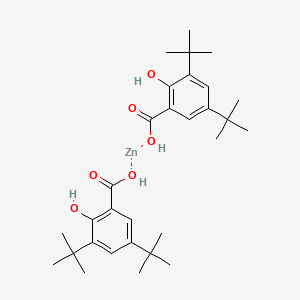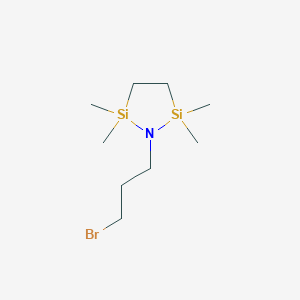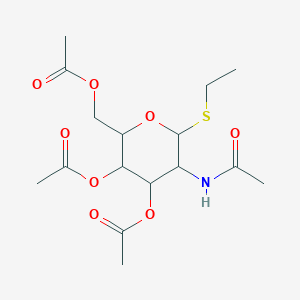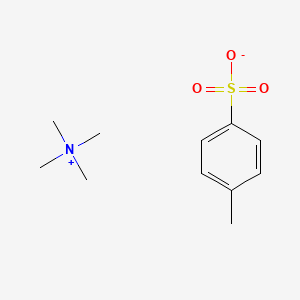
Tetramethylammonium p-Toluenesulfonate
Overview
Description
Tetramethylammonium p-Toluenesulfonate is a quaternary ammonium compound belonging to the class of alkylammonium salts . This compound is widely used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between immiscible phases .
Molecular Structure Analysis
The molecular formula of Tetramethylammonium p-Toluenesulfonate is C11H19NO3S . Its molecular weight is 245.34 . More detailed structural information may be available in databases like ChemSpider .Chemical Reactions Analysis
Tetramethylammonium p-Toluenesulfonate is used as a supporting electrolyte in various chemical reactions . For example, it is used in the electrochemical polymerization of aniline .Physical And Chemical Properties Analysis
Tetramethylammonium p-Toluenesulfonate is a solid at 20 degrees Celsius . It is white to almost white in color and can exist in a powder to crystal form . It is almost transparent in water .Scientific Research Applications
Supporting Electrolyte in Electrochemical Polymerization of Aniline
Tetramethylammonium p-Toluenesulfonate is used as a supporting electrolyte in the electrochemical polymerization of aniline . Aniline is a primary aromatic amine that is used to manufacture a wide variety of chemical products, including dyes, pharmaceuticals, and thermoplastic resins. In this application, the Tetramethylammonium p-Toluenesulfonate helps to increase the efficiency of the polymerization process, resulting in higher quality end products.
Synthesis of Dihydro- and Tetrahydropyridine Dicarboxylic Acid Derivatives
Another application of Tetramethylammonium p-Toluenesulfonate is in the synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives . These compounds are important in the pharmaceutical industry, as they are used in the synthesis of a variety of drugs. The Tetramethylammonium p-Toluenesulfonate acts as a catalyst in this reaction, helping to increase the yield and purity of the final product.
Safety and Hazards
Mechanism of Action
Target of Action
Tetramethylammonium p-Toluenesulfonate is a quaternary ammonium compound belonging to the class of alkylammonium salts . This compound is primarily used as a supporting electrolyte . The primary targets of Tetramethylammonium p-Toluenesulfonate are the reactants in organic synthesis .
Mode of Action
Tetramethylammonium p-Toluenesulfonate acts as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases . This interaction with its targets results in the successful completion of the organic synthesis process .
Biochemical Pathways
The biochemical pathways affected by Tetramethylammonium p-Toluenesulfonate are those involved in the electrochemical polymerization of aniline . It also plays a role in the synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives . The downstream effects of these pathways include the production of various organic compounds .
Result of Action
The molecular and cellular effects of Tetramethylammonium p-Toluenesulfonate’s action are primarily observed in the successful completion of organic synthesis reactions . By facilitating the transfer of reactants between immiscible phases, it enables the production of desired organic compounds .
properties
IUPAC Name |
4-methylbenzenesulfonate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H12N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-4H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCZJGBXWNGIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192895 | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3983-91-3 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetramethylammonium p-Toluenesulfonate prevent alumina deposition in HVDC systems?
A1: The research paper demonstrates that even trace amounts of aluminates (below 10-8 mol L-1) can deposit on anodes in HVDC systems due to neutralization by protons generated in de-ionized water under high voltage. [] This deposition occurs at concentrations significantly lower than the typical critical precipitation concentration at pH 7.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



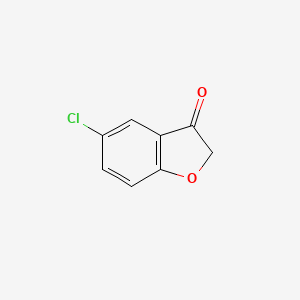
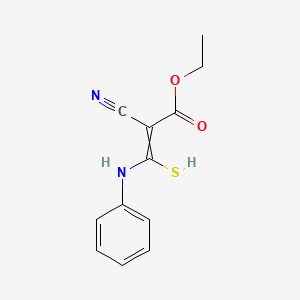
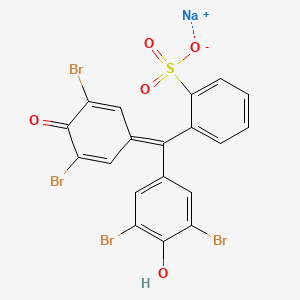


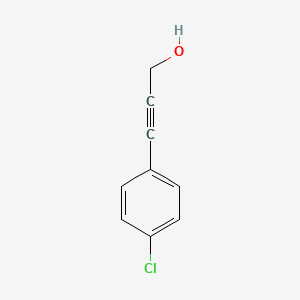
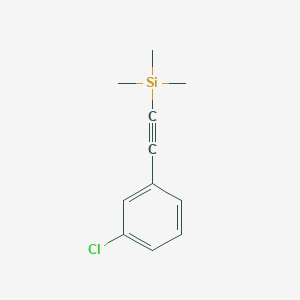
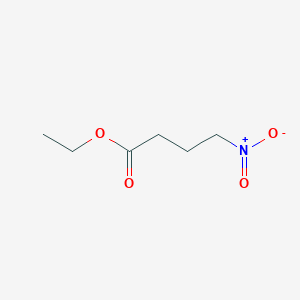
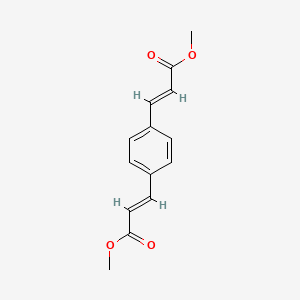
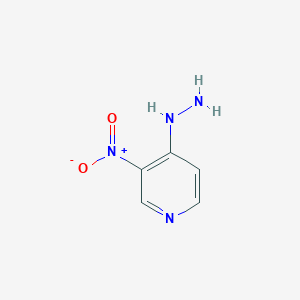
![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)
